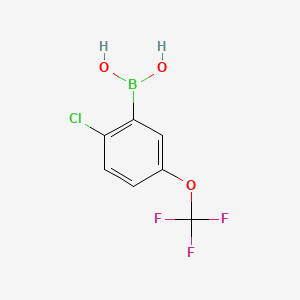

2-Chloro-5-(trifluoromethoxy)phenylboronic acid

Übersicht

Beschreibung

2-Chloro-5-(trifluoromethoxy)phenylboronic acid is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its ability to form carbon-carbon bonds, making it a crucial reagent in the synthesis of various pharmaceuticals, agrochemicals, and organic materials .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(trifluoromethoxy)phenylboronic acid typically involves the reaction of 2-Chloro-5-(trifluoromethoxy)phenylmagnesium bromide with trimethyl borate, followed by hydrolysis. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Chloro-5-(trifluoromethoxy)phenylboronic acid primarily undergoes:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between aryl or vinyl halides and organoboron compounds in the presence of a palladium catalyst and a base.

Oxidation: The boronic acid group can be oxidized to form phenols.

Substitution: The chlorine atom can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.

Oxidation: Hydrogen peroxide or other oxidizing agents can be employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of suitable catalysts.

Major Products:

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: Phenols.

Substitution: Various substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

2-Chloro-5-(trifluoromethoxy)phenylboronic acid is extensively used in:

Chemistry: As a reagent in cross-coupling reactions to synthesize complex organic molecules.

Biology: In the development of biologically active compounds and probes.

Medicine: For the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Industry: In the production of agrochemicals, polymers, and advanced materials.

Wirkmechanismus

In Suzuki-Miyaura coupling, 2-Chloro-5-(trifluoromethoxy)phenylboronic acid participates in a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The palladium catalyst facilitates the transfer of the aryl group from the boronic acid to the halide, forming a new carbon-carbon bond .

Vergleich Mit ähnlichen Verbindungen

- 2-Chloro-5-(trifluoromethyl)phenylboronic acid

- 4-(Trifluoromethyl)phenylboronic acid

- Phenylboronic acid

Uniqueness: 2-Chloro-5-(trifluoromethoxy)phenylboronic acid is unique due to the presence of both chlorine and trifluoromethoxy groups, which can influence its reactivity and selectivity in various chemical reactions. This makes it a versatile reagent in organic synthesis .

Biologische Aktivität

2-Chloro-5-(trifluoromethoxy)phenylboronic acid is a boronic acid derivative notable for its unique electronic properties due to the presence of the trifluoromethoxy group. This compound has gained attention in medicinal chemistry for its potential biological activities, particularly in antimicrobial applications and as a reactant in various organic synthesis reactions.

- Molecular Formula : C7H5BClF3O2

- Molar Mass : Approximately 235.48 g/mol

- Structure : The compound features a phenyl ring substituted with a chlorine atom and a trifluoromethoxy group, which enhances its reactivity and selectivity in biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits moderate antimicrobial activity against various microorganisms. A study highlighted its effectiveness against:

- Candida albicans : Demonstrated moderate inhibition.

- Aspergillus niger : Higher activity compared to Candida.

- Escherichia coli and Bacillus cereus : Notably, the Minimum Inhibitory Concentration (MIC) for Bacillus cereus was lower than that of standard antibiotics like streptomycin, indicating significant antibacterial potential .

The antimicrobial mechanisms may be attributed to the compound's ability to bind with diols, facilitating the formation of spiroboronates that disrupt microbial cellular processes.

Structure-Activity Relationship (SAR)

The presence of electron-withdrawing groups, such as trifluoromethoxy and chloro, significantly influences the biological activity of boronic acids. These substituents enhance the acidity of the boronic acid, which can improve binding affinity to biological targets. The SAR studies suggest that modifications in substituents can lead to variations in antimicrobial potency .

Case Studies

- In Vitro Studies : The compound was subjected to agar diffusion methods and MIC determination, revealing its potential as an antibacterial agent. At high concentrations (100 µg), it completely inhibited the growth of tested fungi with measurable zones of inhibition .

- Docking Studies : Computational docking studies have been conducted to explore interactions between this compound and various microbial targets, providing insights into its mechanism of action .

Data Tables

| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Candida albicans | 62.5 µg/mL | Moderate |

| Aspergillus niger | 50 µg/mL | High |

| Escherichia coli | 32 µg/mL | Moderate |

| Bacillus cereus | 4 µg/mL | High |

Eigenschaften

IUPAC Name |

[2-chloro-5-(trifluoromethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BClF3O3/c9-6-2-1-4(15-7(10,11)12)3-5(6)8(13)14/h1-3,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAEHYECKXGVYKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)OC(F)(F)F)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BClF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40376832 | |

| Record name | 2-Chloro-5-(trifluoromethoxy)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1022922-16-2 | |

| Record name | 2-Chloro-5-(trifluoromethoxy)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.